molecular formula C20H15F2NO B402239 2-[1,1'-biphenyl]-4-yl-N-(2,4-difluorophenyl)acetamide

2-[1,1'-biphenyl]-4-yl-N-(2,4-difluorophenyl)acetamide

Cat. No.: B402239
M. Wt: 323.3g/mol
InChI Key: KCAUXSXEAFZZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,1'-biphenyl]-4-yl-N-(2,4-difluorophenyl)acetamide is an organic compound that features a biphenyl group and a difluorophenyl group connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,1'-biphenyl]-4-yl-N-(2,4-difluorophenyl)acetamide typically involves the reaction of biphenyl-4-yl acetic acid with 2,4-difluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1,1'-biphenyl]-4-yl-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[1,1'-biphenyl]-4-yl-N-(2,4-difluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[1,1'-biphenyl]-4-yl-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(biphenyl-4-yl)acetamide
  • N-(2,4-difluorophenyl)acetamide
  • 2-(biphenyl-4-yl)-N-(2-fluorophenyl)acetamide

Uniqueness

2-[1,1'-biphenyl]-4-yl-N-(2,4-difluorophenyl)acetamide is unique due to the presence of both biphenyl and difluorophenyl groups, which confer distinct chemical and biological properties. The difluorophenyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C20H15F2NO

Molecular Weight

323.3g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C20H15F2NO/c21-17-10-11-19(18(22)13-17)23-20(24)12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-11,13H,12H2,(H,23,24)

InChI Key

KCAUXSXEAFZZQT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=C(C=C(C=C3)F)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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